3,3',4,4'-Tetramethylbiphenyl
Description
Historical Context and Early Investigations of Substituted Biphenyls
The study of biphenyl (B1667301) derivatives dates back over 160 years, with initial synthesis attempts beginning in the mid-19th century. rsc.org One of the earliest and most significant methods for creating a carbon-carbon bond between two aryl halides was the Wurtz-Fittig reaction, an extension of the Wurtz reaction developed in 1862. rsc.org This reaction, which involves the use of metals like sodium, was foundational in the synthesis of biphenyl scaffolds. rsc.org However, it was found to be less effective for creating biphenyls with bulky substituents. rsc.org
A major advancement came in 1901 with the Ullmann reaction, which utilized copper powder to couple aryl halides. rsc.orgarabjchem.org This method proved to be more versatile and efficient for synthesizing a variety of substituted biphenyls, including those with potential for chirality. rsc.org The early 20th century saw a growing interest in the stereochemistry of biphenyls, particularly the phenomenon of atropisomerism, where rotation around the single bond connecting the two phenyl rings is hindered. researchgate.netwikipedia.org This restricted rotation, caused by bulky substituents in the ortho positions, can lead to stable, optically active isomers. wikipedia.orgslideshare.net These early investigations into the synthesis and unique structural properties of substituted biphenyls laid the groundwork for the exploration of more complex derivatives like 3,3',4,4'-tetramethylbiphenyl.
Significance of Methyl Substitution Patterns on Biphenyl Derivatives
The placement of methyl groups on the biphenyl framework significantly influences the molecule's conformation, electronic properties, and reactivity. researchgate.net Methyl groups, being larger than hydrogen atoms, introduce steric hindrance, which is a key factor in the phenomenon of atropisomerism. researchgate.net When methyl groups occupy the ortho positions (2, 2', 6, 6'), the energy barrier to rotation around the central carbon-carbon bond increases substantially, potentially allowing for the isolation of stable enantiomers. wikipedia.orgslideshare.net For instance, the rotational barrier in 2,2'-dimethylbiphenyl (B165481) is significantly higher than in the unsubstituted biphenyl. wikipedia.org
Overview of Research Trajectories for this compound
Research on this compound has primarily focused on its synthesis and its use as a precursor or intermediate in the preparation of more complex molecules. Several synthetic methods have been reported, often involving the coupling of halogenated o-xylene (B151617) derivatives. google.compatsnap.com For example, one method involves the reaction of 4-bromo-o-xylene (B1216868) and 4-chloro-o-xylene (B146410) in the presence of a nickel catalyst. google.com Another approach utilizes the coupling of halogenated o-xylene with magnesium metal and a transition metal catalyst. patsnap.com
A significant research trajectory for this compound is its use as a starting material for the synthesis of 3,3',4,4'-biphenyltetracarboxylic acid and its dianhydride. google.comchemicalbook.com This is achieved through the oxidation of the four methyl groups of this compound. google.com The resulting dianhydride is a valuable monomer for the production of high-performance polymers like polyimides, which are known for their thermal stability. google.commusechem.com
Interdisciplinary Relevance in Contemporary Chemical Science
The study of this compound and its derivatives extends across various fields of chemistry. Its primary interdisciplinary relevance lies in polymer chemistry , where its derivative, 3,3',4,4'-biphenyltetracarboxylic dianhydride, is a key building block for synthesizing polyimides. google.comresearchgate.net These polymers have applications in high-performance materials due to their excellent thermal and chemical resistance. musechem.comresearchgate.net
In materials science , the rigid and substituted biphenyl core of this compound and its derivatives is of interest for creating liquid crystals and materials for organic light-emitting diodes (OLEDs). rsc.orgarabjchem.org The specific substitution pattern can influence the material's physical properties, such as its melting point and solubility. cymitquimica.com
Furthermore, the broader class of substituted biphenyls, to which this compound belongs, has significant applications in medicinal chemistry and pharmaceutical sciences . researchgate.netbiosynce.comacs.org Biphenyl moieties are present in a variety of drugs, where they can influence biological activity. researchgate.netbiosynce.com While direct applications of this compound in this area are less common, it serves as a structural motif and a building block in the synthesis of potentially bioactive molecules. arabjchem.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 4920-95-0 | scbt.comalfa-chemistry.comnih.govfishersci.com |
| Molecular Formula | C16H18 | scbt.comalfa-chemistry.comnih.govfishersci.com |
| Molecular Weight | 210.31 g/mol | scbt.comalfa-chemistry.com |
| IUPAC Name | 4-(3,4-dimethylphenyl)-1,2-dimethylbenzene | nih.govfishersci.com |
| Melting Point | 74°C to 77°C | fishersci.com |
| Synonyms | 3,3',4,4'-Tetramethyl-1,1'-biphenyl | scbt.comfishersci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-11-5-7-15(9-13(11)3)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBIAYXZUDJVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074646 | |
| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4920-95-0 | |
| Record name | 3,3′,4,4′-Tetramethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3',4,4'-Tetramethylbiphenyl | |
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| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetramethyl- | |
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| Record name | 3,3',4,4'-Tetramethylbiphenyl | |
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| Record name | 3,3′,4,4′-Tetramethylbiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZR6ASU6S9 | |
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Synthetic Methodologies for 3,3 ,4,4 Tetramethylbiphenyl and Its Derivatization
Transition Metal-Catalyzed Coupling Reactions for Biphenyl (B1667301) Formation
Transition metal catalysis has become a cornerstone of modern organic synthesis, providing efficient and selective routes to construct carbon-carbon bonds. The formation of the biphenyl core of 3,3',4,4'-tetramethylbiphenyl is no exception, with several metals demonstrating catalytic efficacy.
Palladium-Catalyzed Boronic Acid Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a powerful tool for the synthesis of biaryl compounds. The synthesis of 2,3,3′,4′-tetramethylbiphenyl has been successfully achieved through a palladium-catalyzed cross-coupling reaction involving a boronic acid. researchgate.net This approach highlights the utility of palladium catalysts in forming the central C-C bond of the biphenyl structure. While the specific synthesis of the 3,3',4,4'-isomer via this named reaction is not explicitly detailed in the provided research, the principles of Suzuki-Miyaura coupling are broadly applicable.
Nickel-Catalyzed Electroreductive Coupling Reactions
A specific synthesis of this compound involves the reaction of a reactant formed from 4-bromo-o-xylene (B1216868), magnesium powder, and iodine with 4-chloro-o-xylene (B146410) in the presence of nickel acetylacetone (B45752) as a catalyst. google.com This method underscores the versatility of nickel catalysts in facilitating the formation of the desired tetramethylbiphenyl structure.
Strategic Application of Specific Organometallic Catalysts
Beyond palladium and nickel, other transition metals can be employed to catalyze the formation of tetramethylbiphenyls. One method describes the preparation of a Grignard reagent from halogenated o-xylene (B151617), magnesium, and iodine, which then undergoes a coupling reaction catalyzed by manganese or a manganese-containing compound. google.com This process is notable for its use of a readily available and less expensive catalyst system, which can be carried out under mild conditions. google.com The reaction can utilize 3-halo-o-xylene and 4-halo-o-xylene as starting materials. google.com
Classical Organic Synthesis Routes to Tetramethylbiphenyls
Before the widespread adoption of transition metal catalysis, classical organic reactions were the primary methods for synthesizing biphenyl compounds. These routes, while sometimes requiring harsher conditions, remain relevant in certain synthetic contexts.
Ullmann-Type Coupling Reactions
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, typically involving the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.org While a direct Ullmann coupling to form this compound is not explicitly described, the synthesis of related structures like 3,4,3',4'-tetramethoxybiphenyl from 4-iodoveratrole via an Ullmann reaction demonstrates the feasibility of this approach. rsc.org The reaction is often performed with an excess of copper. organic-chemistry.org The efficiency of the Ullmann reaction can be influenced by the choice of catalyst and reaction conditions. For instance, dosing a relatively inert metal substrate like gold with a more active metal such as copper can significantly enhance the reaction rate of aryl chlorides. ecust.edu.cn
Condensation Reactions for Biphenyl Precursors
Condensation reactions can also be employed to construct biphenyl precursors. For example, the condensation reaction between bromobenzene (B47551) and 2,6-dimethylphenol (B121312) can lead to the formation of 4,4'-dihydroxy-3,5,3',5'-tetramethylbiphenyl. umanitoba.ca While this produces a different isomer, it illustrates the principle of using condensation reactions to build the biphenyl framework, which can then be further modified.
Isomerization Reactions in Tetramethylated Aromatics
Isomerization is a critical process in industrial chemistry, often employed to convert a mixture of isomers into a single, more valuable product. In the context of tetramethylated aromatics, this is particularly relevant for producing specific precursors for high-performance polymers. A notable industrial process involves the isomerization of tetramethyldiphenylmethane (TMDM), a compound structurally related to tetramethylbiphenyl. A mixture containing isomers such as 2,3,3',4'-TMDM and 2,2',3,3'-TMDM can be converted to the desired 3,3',4,4'-TMDM by reacting it in the presence of an isomerization catalyst. epo.org This reaction is thought to occur through both intramolecular isomerization and intermolecular transalkylation, which rearranges the alkyl groups to achieve a more stable isomeric form. epo.org
Beyond thermal catalytic processes, photoisomerization offers a more controlled method for inducing structural changes. This is prominently studied in azobenzene (B91143) derivatives that incorporate a tetramethylbiphenyl linker. acs.orgresearchgate.netacs.org The dihedral angle between the phenyl rings, which is influenced by the methyl substitution pattern, plays a crucial role in the electronic conjugation and, consequently, the isomerization behavior. acs.orgacs.org For instance, an ortho,ortho,ortho',ortho'-tetramethyl biphenyl linker electronically decouples the two connected azobenzene units, allowing each to function as an independent photoswitch. acs.orgacs.org This decoupling facilitates nearly quantitative E → Z photoisomerization upon irradiation with light of a specific wavelength. acs.orgacs.org Such precise control over isomerization is fundamental to the design of light-sensitive materials and molecular machines.
Targeted Derivatization Strategies for Functionalization
The this compound core can be chemically modified to introduce a variety of functional groups, thereby creating monomers suitable for polymerization or other advanced applications. These strategies include halogenation for cross-coupling, oxidation of the methyl groups, and the introduction of epoxy or amine functionalities.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of the biphenyl core is a primary strategy for creating versatile intermediates. While direct halogenation of this compound is not extensively documented, the synthesis of the parent compound itself often relies on the coupling of halogenated precursors. For instance, this compound can be synthesized via a nickel-catalyzed coupling reaction of 4-bromo-o-xylene and 4-chloro-o-xylene. google.com Similarly, Grignard reagents prepared from halogenated o-xylenes can be coupled using manganese or other transition metal catalysts to form the tetramethylbiphenyl structure. google.com
These syntheses underscore the principle that a halogenated this compound would be a highly reactive intermediate for subsequent cross-coupling reactions. Modern catalysis offers numerous methods, such as Suzuki, Stille, and Buchwald-Hartwig reactions, that utilize aryl halides to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nrochemistry.com The reactivity in these couplings is dependent on the halogen, with iodo-substituted arenes generally being more reactive than their bromo or chloro counterparts. Brominated biphenyl derivatives, in particular, are noted for their synthetic utility in catalysis and polymer synthesis.
Table 1: Exemplary Synthesis of this compound via Coupling of Halo-Aromatics This table is based on data for the synthesis of the parent compound, illustrating the principle of cross-coupling.
| Starting Materials | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|
| 4-bromo-o-xylene, 4-chloro-o-xylene, Mg powder | Nickel acetylacetonate | Tetrahydrofuran (THF) | 110-120 | High | google.com |
| Halogenated o-xylene, Mg powder, Iodine | Manganese compound | Organic Solvent | 40-100 | - | google.com |
| 3-halogenated o-xylene, 4-halogenated o-xylene | Fe, Ni, Cu, or Co compound | - | Reflux | 54-94% | google.com |
Oxidation Reactions for Carboxylic Acid Derivatives
The four methyl groups on the biphenyl ring are prime targets for oxidation to yield 3,3',4,4'-biphenyltetracarboxylic acid (BPTCA) and its corresponding dianhydride (BPDA), which are valuable monomers for high-performance polyimides. A common and effective method involves the liquid-phase oxidation of this compound using strong oxidizing agents. google.comnasa.gov
Potassium permanganate (B83412) (KMnO₄) is frequently used for this transformation. google.comnasa.govorientjchem.org The reaction is typically carried out in an aqueous solution under heat. After the oxidation is complete, the resulting tetracarboxylic acid is isolated by acidification. google.com Subsequently, the BPTCA can be converted to the dianhydride (3,3',4,4'-BPDA) through thermal dehydration at high temperatures, often under vacuum. google.com Other oxidizing agents, such as nitric acid or chromium trioxide (CrO₃), can also be employed to achieve this conversion. epo.orgnasa.gov
Table 2: Conditions for Oxidation of Tetramethylbiphenyl and Related Compounds
| Starting Material | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Potassium permanganate (KMnO₄) | Aqueous, 130-150°C | 3,3',4,4'-Biphenyltetracarboxylic acid | google.com |
| Asymmetrical tetramethylbiphenyl | KMnO₄ or CrO₃ | - | Asymmetrical tetracarboxylic acid | nasa.gov |
| 3,3',4,4'-Tetramethyldiphenylmethane | Nitric acid | 20-40% aq. HNO₃, high temp/pressure | 3,3',4,4'-Benzophenonetetracarboxylic acid | epo.org |
| 3,3',4,4'-Tetramethylbenzophenone | Nitric acid | 150-250°C | 3,3',4,4'-Benzophenonetetracarboxylic acid | orientjchem.org |
Introduction of Epoxy and Glycidyl (B131873) Functionalities
Epoxy and glycidyl groups are incorporated into the biphenyl structure to produce epoxy resins with enhanced thermal and mechanical properties. This functionalization is typically achieved via a two-step process: synthesis of a hydroxylated biphenyl precursor, followed by glycidylation.
While the direct hydroxylation of this compound is challenging, analogous compounds provide a clear pathway. For the closely related 3,3',5,5'-tetramethylbiphenyl (B1348514) isomer, the corresponding 3,3',5,5'-tetramethylbiphenyl-4,4'-diol is first synthesized. This diol is then reacted with an epoxy-containing molecule, most commonly epichlorohydrin, in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution where the phenoxide ions of the diol attack the epoxide ring of epichlorohydrin, or more commonly, the carbon bearing the chlorine, to form a glycidyl ether. This process results in compounds like 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (B33784), a diglycidyl ether used as a monomer for epoxy resins. researchgate.net This established methodology for related isomers serves as the primary blueprint for introducing epoxy and glycidyl functionalities to the this compound scaffold.
Amination and Isocyanation Reactions to Form Functional Monomers
The creation of diamine and diisocyanate monomers from this compound is a key route to producing polyurethanes and polyimides. The standard synthetic pathway involves nitration, followed by reduction, and then conversion to the isocyanate.
Nitration: The first step is the introduction of two nitro groups onto the biphenyl core via electrophilic aromatic substitution. Using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be expected to add nitro groups to the positions most activated by the methyl groups, likely ortho to the biphenyl linkage.
Reduction to Diamine: The resulting dinitro-tetramethylbiphenyl intermediate is then reduced to form the corresponding diamine. A widely used method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. google.com This method is effective for converting aromatic nitro compounds to amines with high yields.
Isocyanation: The final step is the conversion of the diamine monomer to a diisocyanate. This is traditionally accomplished by reacting the diamine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. This reaction converts the primary amine groups into highly reactive isocyanate (-N=C=O) groups, yielding the target functional monomer for polyurethane synthesis.
This sequence provides a reliable, albeit multi-step, method for transforming the stable hydrocarbon scaffold of this compound into highly reactive monomers for polymer chemistry.
Advanced Spectroscopic and Structural Characterization Studies of 3,3 ,4,4 Tetramethylbiphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 3,3',4,4'-Tetramethylbiphenyl can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is a primary technique for identifying the number and type of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to its aromatic and methyl protons.
Due to the molecule's symmetry, the two benzene (B151609) rings are chemically equivalent. Within each ring, the protons at positions 2 and 6 are equivalent, as are the protons at position 5. However, the protons on one ring are coupled to the protons on the other, leading to complex splitting patterns. A reported ¹H NMR spectrum shows a multiplet between δ 7.35-7.30 ppm, which integrates to four protons, and another multiplet at δ 7.19-7.16 ppm, integrating to two protons. rsc.org These signals correspond to the aromatic protons. The spectrum also displays two distinct singlets for the methyl groups at δ 2.31 ppm and δ 2.29 ppm, each integrating to six protons, representing the methyl groups at the 3,3'- and 4,4'- positions, respectively. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.35-7.30 | Multiplet (m) | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') |
| 7.19-7.16 | Multiplet (m) | 2H | Aromatic Protons (H-5, H-5') |
| 2.31 | Singlet (s) | 6H | Methyl Protons (3-CH₃, 3'-CH₃) |
| 2.29 | Singlet (s) | 6H | Methyl Protons (4-CH₃, 4'-CH₃) |
Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) at 0 ppm. Data sourced from The Royal Society of Chemistry. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. libretexts.orgoregonstate.edu In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp peak, simplifying spectral interpretation. libretexts.org
Table 2: Predicted ¹³C NMR Resonances for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 135-145 | Quaternary Aromatic | C1, C1' |
| 134-140 | Quaternary Aromatic | C3, C3' & C4, C4' |
| 125-135 | Protonated Aromatic (CH) | C2, C2' & C6, C6' |
| 120-130 | Protonated Aromatic (CH) | C5, C5' |
| 18-22 | Methyl (CH₃) | 3-CH₃, 3'-CH₃ |
| 18-22 | Methyl (CH₃) | 4-CH₃, 4'-CH₃ |
These are predicted values based on general principles of ¹³C NMR spectroscopy.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, confirming the assignments made from 1D spectra. rsc.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (e.g., between the proton at C-2 and the proton at C-6 with the proton at C-5 on the same ring), helping to trace the proton network on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. An HSQC spectrum would show cross-peaks connecting the aromatic proton signals (δ ~7.2-7.4 ppm) to their corresponding aromatic carbon signals (δ ~120-135 ppm) and the methyl proton signals (δ ~2.3 ppm) to the methyl carbon signals (δ ~18-22 ppm). This technique is invaluable for unambiguously assigning the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This would be crucial for assigning the quaternary carbons. For instance, the methyl protons at the 3-position would show a correlation to the aromatic carbons C-2, C-4, and the quaternary carbon C-3. Similarly, the aromatic proton at C-5 would show correlations to the quaternary carbons C-1, C-3, and C-4. These correlations would definitively piece together the molecular structure.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Elucidation
High-resolution mass spectrometry is used to determine the precise molecular weight and elemental formula of a compound and to study its fragmentation patterns upon ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used to identify and quantify components in a mixture. For a pure sample of this compound, GC-MS confirms the compound's identity and purity. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
The molecular formula of this compound is C₁₆H₁₈, giving it a molecular weight of approximately 210.31 g/mol . The electron ionization (EI) mass spectrum shows a prominent molecular ion peak ([M]⁺) at m/z 210. A significant fragment is observed at m/z 195, corresponding to the loss of a methyl group ([M-CH₃]⁺), a common fragmentation pathway for methylated aromatic compounds.
Table 3: Key GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment |
|---|---|
| 210 | [C₁₆H₁₈]⁺ (Molecular Ion, M⁺) |
| 195 | [C₁₅H₁₅]⁺ (Loss of CH₃) |
| 211 | [¹³C₁C₁₅H₁₈]⁺ (Isotope Peak) |
Data sourced from PubChem.
Comprehensive Two-Dimensional Gas Chromatography-High Resolution Mass Spectrometry (GC×GC-HRMS)
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) is an advanced analytical technique offering exceptionally high separation power and mass accuracy. This method is particularly useful for analyzing complex mixtures containing structurally similar isomers, which are often difficult to separate using conventional one-dimensional GC.
While the analysis of pure this compound may not require this level of sophistication, the GC×GC-HRMS technique would be invaluable for:
Isomer Separation: Differentiating this compound from its other tetramethylbiphenyl isomers (e.g., 2,2',5,5'-tetramethylbiphenyl), which may have very similar boiling points and mass spectra.
Trace Analysis: Detecting and identifying the compound at very low concentrations in complex matrices, such as environmental samples or industrial products. The enhanced resolution reduces matrix interference, and the high mass accuracy of the HRMS detector allows for confident elemental composition assignment of the detected peaks.
Supercritical Fluid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (SFC-ESI-HRMS)
Supercritical Fluid Chromatography (SFC) coupled with High-Resolution Mass Spectrometry (HRMS) and an Electrospray Ionization (ESI) source is a powerful analytical platform for the analysis of complex mixtures. umweltbundesamt.de This technique is particularly advantageous for separating isomers, such as the various forms of tetramethylbiphenyl. SFC utilizes a mobile phase, typically supercritical carbon dioxide, which possesses properties intermediate between a liquid and a gas. nih.gov This results in lower viscosity and higher diffusivity compared to liquid chromatography (LC), enabling faster separations and higher efficiency.
The hyphenation of SFC with HRMS provides robust and sensitive detection, allowing for the simultaneous quantification of a wide range of organic compounds. nih.govnih.gov ESI is a soft ionization technique that generates intact molecular ions, which are then measured with high mass accuracy by the HRMS detector. This capability is crucial for confirming the elemental composition of the analyte and distinguishing it from other compounds with similar masses.
While specific SFC-ESI-HRMS application data for this compound is not detailed in the reviewed literature, the technique's proven ability to separate structurally similar compounds, including isomers, makes it highly suitable for its analysis. nih.govacs.org The combination of SFC's unique selectivity with the high resolution and sensitivity of ESI-HRMS would allow for the effective separation and unambiguous identification of this compound within complex matrices containing other aromatic hydrocarbons or its own isomers. umweltbundesamt.dechromatographyonline.com
X-ray Diffraction Analysis of Crystalline Structures and Packing Motifs
X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid, providing precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions. csic.es While a specific single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, analysis of related structures provides significant insight into its expected crystalline characteristics. A patent application mentions X-ray single crystal diffraction data for a catalyst used in the preparation of tetramethyl biphenyl (B1667301), but not for the product itself. google.com
A single-crystal X-ray diffraction (SC-XRD) analysis would precisely determine the intramolecular bond lengths and angles of this compound. For biphenyl systems, the key geometric parameter is the dihedral (or torsional) angle between the planes of the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance, primarily from substituents at the ortho (2, 2', 6, 6') positions, which favors a twisted, non-planar conformation, and π-conjugation between the rings, which favors a planar arrangement. westmont.eduacs.org In this compound, the methyl groups are not in the ortho positions, so the steric hindrance is less severe than in 2,2',6,6'-substituted analogs. However, the methyl groups at the 3 and 3' positions still introduce significant steric repulsion that prevents the molecule from adopting a fully planar conformation in the solid state.
The packing of molecules in a crystal is governed by intermolecular interactions. nih.gov For this compound, which lacks strong hydrogen bond donors or acceptors, the crystal packing would be primarily directed by weaker van der Waals forces and potential C-H···π interactions. rsc.org
This contrasts with its isomer, 2,3,3',4'-tetramethylbiphenyl, where a specific packing motif involving the apparent dimerization of the ortho-dimethylphenyl groups is observed, associated with the shortest intermolecular C···C contacts. researchgate.netiucr.orgiucr.org Since this compound lacks ortho-methyl groups, this particular supramolecular assembly is not expected. Instead, its crystal lattice would likely feature efficient packing arrangements that maximize van der Waals contacts between the hydrocarbon molecules. The study of such interactions is crucial for understanding the physical properties of the material. scirp.org
The dihedral angle between the two phenyl rings is a critical conformational parameter in biphenyl derivatives. In the gaseous state, unsubstituted biphenyl has a dihedral angle of approximately 45°, a compromise between steric hindrance of ortho-hydrogens and electronic delocalization. acs.orgiucr.org In the solid state, packing forces can significantly influence this angle, often leading to a more planar structure. westmont.edu
For substituted biphenyls, the nature and position of the substituents are paramount. A search of the Cambridge Structural Database shows that 4,4'-substituted biphenyls often have a bimodal distribution of dihedral angles, with peaks near 0° (planar) and 30°. uky.edu The presence of methyl groups at the 3 and 3' positions in this compound introduces steric strain that would almost certainly prevent a planar conformation. Comparative analysis with structurally similar compounds suggests a significantly twisted structure. For instance, the related isomer 2,3,3',4'-tetramethylbiphenyl exhibits a dihedral angle of 54.10(7)°. iucr.orgiucr.org Other highly substituted biphenyls show angles ranging from 52.5° to over 80°. publish.csiro.auuni-stuttgart.de Based on these comparisons, a substantial dihedral angle is predicted for this compound.
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| Biphenyl (gas phase) | ~45 | iucr.org |
| Biphenyl (solid state) | Planar (0) | westmont.edu |
| 2,3,3',4'-Tetramethylbiphenyl | 54.10 | iucr.orgiucr.org |
| Tetramethyl biphenyl-2,3,3′,4′-tetracarboxylate | ~60-63 | iucr.org |
| 2,2',6,6'-Tetrachlorobiphenyl | 81.7 | publish.csiro.au |
| 2,4,6-Tripyrrolidino-2',4',6'-trinitrobiphenyl | 52.5 | uni-stuttgart.de |
Vibrational Spectroscopy (IR, Raman) for Molecular Structure Elucidation and Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and elucidating molecular structure. scm.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. scm.comsapub.org
For this compound, the spectra are dominated by vibrations associated with the substituted benzene rings and the methyl groups. nih.gov The key vibrational modes can be assigned to specific molecular motions. researchgate.net
Key Vibrational Modes for this compound:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl groups give rise to symmetric and asymmetric stretching vibrations, usually found in the 2980-2870 cm⁻¹ range.
Aromatic C=C Stretching: Vibrations from the stretching of the carbon-carbon bonds within the phenyl rings produce a series of characteristic peaks between 1600 cm⁻¹ and 1450 cm⁻¹.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the methyl C-H bonds occur at lower frequencies.
Ring Torsional Modes: Low-frequency vibrations, including the torsional motion between the two phenyl rings, are often observed in the Raman spectrum at frequencies below 700 cm⁻¹. aip.org
Spectroscopic data available in public databases confirm these assignments. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, acting as a molecular "fingerprint" that is unique to the compound's structure and conformation. photothermal.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Activity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2870 | IR, Raman |
| Aromatic C=C Ring Stretch | 1620 - 1450 | IR, Raman |
| Methyl C-H Bend | 1470 - 1365 | IR, Raman |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR (Strong) |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3,3 ,4,4 Tetramethylbiphenyl
Oxidative Transformations and Reaction Selectivity
The oxidation of 3,3',4,4'-tetramethylbiphenyl can be controlled to yield specific products, primarily biphenyltetracarboxylic acids. However, the reaction conditions must be carefully managed to prevent over-oxidation.
The controlled oxidation of this compound is a key transformation that leads to the formation of 3,3',4,4'-biphenyltetracarboxylic acid. This reaction is typically achieved using strong oxidizing agents. google.comgoogle.com One common method involves the use of potassium permanganate (B83412) in a heated aqueous solution. google.com The reaction proceeds until the purple color of the permanganate disappears, indicating its consumption. google.com The resulting biphenyltetracarboxylic acid can then be dehydrated at high temperatures to yield 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), an important precursor for polyimides. google.comscielo.br
Another approach to synthesizing biphenyltetracarboxylic acids involves the coupling of 4-halogen-substituted o-benzenedicarboxylic acid esters in the presence of a nickel-phosphine catalyst and a zinc reducing agent. google.com The resulting ester is then hydrolyzed to the corresponding acid. google.com
The following table summarizes a typical oxidation reaction of this compound:
| Reactant | Oxidizing Agent | Product |
| This compound | Potassium Permanganate | 3,3',4,4'-Biphenyltetracarboxylic acid |
This table illustrates a common laboratory-scale synthesis of 3,3',4,4'-biphenyltetracarboxylic acid.
While the goal is often the tetracarboxylic acid, over-oxidation can occur, leading to the formation of other products. For instance, the oxidation of related substituted biphenyls can yield quinones. evitachem.com The specific products formed depend on the reaction conditions and the oxidizing agents used. Understanding these pathways is crucial for optimizing the yield of the desired biphenyltetracarboxylic acid. Research into the oxidation of various substituted biphenyls helps to predict and control the products of these reactions. nih.gov
Photochemical Reactions and Excited State Dynamics
The study of the photochemical behavior of this compound and related substituted biphenyls reveals insights into their excited state dynamics and transformation pathways upon irradiation.
Upon photoirradiation, substituted biphenyls can undergo various transformations. For example, 2-(β-arylvinyl)biphenyls can cyclize to form 9-aryl-9,10-dihydrophenanthrenes. rsc.org This reaction proceeds through a short-lived intermediate that undergoes a rapid hydrogen shift. rsc.org While specific studies on the photoirradiation of this compound are not extensively detailed in the provided results, the behavior of other substituted biphenyls suggests that it could undergo similar intramolecular cyclizations or other rearrangements depending on the specific conditions and the presence of other reactive species.
Mechanistic studies of photoreactions in substituted biphenyls often involve investigating the role of excited states and radical intermediates. For instance, the photodechlorination of polychlorinated biphenyls can occur through electron transfer sensitization. acs.org The study of these mechanisms is essential for understanding and controlling the photochemical fate of these compounds. irb.hr The development of chiral Brønsted acids as catalysts has enabled asymmetric [2+2] photocycloadditions, highlighting the potential for controlling the stereochemistry of these reactions. nih.gov These studies provide a framework for predicting the potential photochemical behavior of this compound.
Reactivity in Polymerization and Resin Curing Processes
This compound and its derivatives, particularly the diol and dianhydride forms, play a significant role in polymerization and resin curing.
Derivatives of this compound are utilized in the formation of high-performance polymers like polyimides and epoxy resins. For example, 4,4'-bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (B33784) is a component in epoxy resin compositions. googleapis.com The reactivity of the hydroxyl groups in dihydroxy-tetramethylbiphenyl derivatives can be influenced by steric hindrance from the methyl groups. googleapis.com
In the context of epoxy resins, the curing process involves the reaction of the epoxy groups with a curing agent. The kinetics of this curing reaction can be influenced by the structure of the epoxy resin and the curing agent. For instance, studies on tetramethyl biphenyl (B1667301) epoxy resin cured with aromatic diamines have shown that the activation energy of the curing process is dependent on the degree of conversion. researchgate.net The incorporation of rigid biphenyl structures can enhance the thermal stability of the resulting cured resins. researchgate.net
The following table outlines the role of some derivatives in polymerization:
| Derivative | Polymer Type | Role |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride | Polyimide | Monomer google.comscielo.br |
| 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl | Epoxy Resin | Epoxy component googleapis.com |
| 4,4'-Dihydroxy-3,3',5,5'-tetramethylbiphenyl | Epoxy Resin | Curing agent component googleapis.com |
This table highlights the application of this compound derivatives in the synthesis of advanced polymers.
Cross-linking Mechanisms in Epoxy Resin Formulations
Derivatives of this compound are utilized in epoxy resin formulations to enhance properties such as thermal stability, chemical resistance, and mechanical strength. musechem.com A key derivative is an epoxy resin based on 4,4'-diglycidyl (3,3',5,5'-tetramethylbiphenyl), often abbreviated as TMBP. researchgate.net These specialized epoxy compounds act as cross-linking agents, forming robust, three-dimensional polymer networks upon curing. musechem.comcymitquimica.com
The fundamental cross-linking mechanism involves the ring-opening reaction of the epoxide groups present on the tetramethylbiphenyl derivative. nagase.comnih.gov This reaction is typically initiated by a curing agent, which can be a compound containing active hydrogen atoms, such as an amine or an anhydride (B1165640). nagase.com Aromatic diamines like p-phenylenediamine (B122844) (PDA) are common curing agents used with tetramethylbiphenyl-based epoxy resins. researchgate.net
The process can be described in the following steps:
Nucleophilic Attack: The curing process begins with the nucleophilic attack of the curing agent (e.g., the lone pair of electrons on the nitrogen atom of a diamine) on one of the carbon atoms of the oxirane (epoxy) ring. nih.gov This attack is favored due to the high ring strain of the three-membered epoxide ring. nih.gov
Ring-Opening: The nucleophilic attack leads to the opening of the epoxy ring, forming a covalent bond between the curing agent and the epoxy monomer. This initial reaction results in the formation of a hydroxyl (-OH) group.
Network Formation: The newly formed hydroxyl group can then catalyze further reactions or the remaining active sites on the curing agent can react with other epoxy groups. Since both the tetramethylbiphenyl epoxy derivative and the diamine curing agent are multifunctional (possessing multiple reactive sites), this process repeats, leading to the formation of a highly cross-linked, three-dimensional network. musechem.comresearchgate.netnih.gov
The curing kinetics of TMBP with p-phenylenediamine have been shown to be dependent on the degree of conversion, with the activation energy changing as the curing reaction progresses. researchgate.net The rigid, rod-like structure of the tetramethylbiphenyl moiety contributes to the high glass transition temperature (Tg) and thermal stability of the final cured resin. researchgate.net
Table 1: Key Reactants in Tetramethylbiphenyl-based Epoxy Formulation
| Compound Name | Role | Key Reactive Group(s) |
|---|---|---|
| 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl | Epoxy Monomer / Cross-linker | Epoxide (Oxirane) |
Polycondensation Reactions for Polyimide Synthesis
This compound is a precursor for synthesizing monomers used in the production of high-performance polyimides. Polyimides are known for their exceptional thermal stability, mechanical properties, and chemical resistance. scielo.br The synthesis typically involves the polycondensation of a dianhydride with a diamine. nasa.gov
A crucial derivative of this compound in this context is 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) . scielo.brgoogle.com BPDA is synthesized from this compound via an oxidation reaction. google.com
The mechanism for polyimide synthesis using BPDA follows a conventional two-step polycondensation process: scielo.broatext.com
Poly(amic acid) Formation: The first step involves the ring-opening polyaddition of the dianhydride (BPDA) with an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). scielo.br The nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the anhydride groups in BPDA. This reaction opens the anhydride rings and forms amide linkages, resulting in a soluble, high-molecular-weight precursor polymer called poly(amic acid) (PAA). oatext.com This stage is often carried out at low to ambient temperatures to prevent premature imidization.
Imidization (Cyclodehydration): The second step is the conversion of the PAA into the final polyimide. This is achieved by cyclodehydration, where the amic acid units undergo ring closure to form the stable five-membered imide ring, releasing water as a byproduct. This process can be accomplished either by thermal treatment at high temperatures (e.g., 250-300°C) or by chemical methods using a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine) at lower temperatures. oatext.comresearchgate.net
The stoichiometry of the monomers is critical for achieving a high molecular weight polymer. nasa.gov The structure of both the dianhydride (derived from tetramethylbiphenyl) and the diamine determines the final properties of the polyimide, such as its solubility, optical transparency, and thermal characteristics. scielo.brresearchgate.net
Table 2: Monomers for Polyimide Synthesis
| Monomer | Type | Source/Precursor |
|---|---|---|
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | Dianhydride | This compound |
Mechanisms of Chemical Transformations Leading to Specific Derivatives
The methyl groups on the this compound ring are susceptible to oxidation, providing a key pathway for synthesizing valuable derivatives.
A prominent example is the synthesis of 3,3',4,4'-biphenyltetracarboxylic acid and its corresponding dianhydride (BPDA), a critical monomer for polyimides. The mechanism involves the strong oxidation of the four methyl groups. A Chinese patent details a method using potassium permanganate (KMnO₄) as the oxidizing agent. google.com
The transformation can be outlined as follows:
Oxidation: this compound is heated in an aqueous solution with a strong oxidizing agent like potassium permanganate. The benzylic protons of the methyl groups make them susceptible to oxidation.
Reaction Progression: The permanganate ion (MnO₄⁻) attacks the methyl groups, oxidizing them progressively to carboxylic acid groups (-COOH). This is a multi-step process for each methyl group, likely proceeding through alcohol and aldehyde intermediates before reaching the stable carboxylic acid state. The reaction is driven to completion by heating at high temperatures (130-150°C). google.com
Acidification: After the oxidation is complete (indicated by the disappearance of the purple permanganate color), the reaction mixture contains the potassium salt of the tetracarboxylic acid. The solution is cooled and acidified (e.g., with sulfuric acid) to protonate the carboxylate groups, precipitating the 3,3',4,4'-biphenyltetracarboxylic acid. google.com
Dehydration to Anhydride: The resulting tetracarboxylic acid is then converted to 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) through dehydration. This is typically achieved by heating the acid at high temperatures, which causes two pairs of adjacent carboxylic acid groups to lose a molecule of water each, forming the stable five-membered anhydride rings. google.com
Another type of chemical transformation involves reactions on the biphenyl core itself, though this often starts from a functionalized tetramethylbiphenyl derivative. For instance, chlorinated biphenyls can be synthesized. A related compound, 4,4'-dichloro-3,5,3',5'-tetramethylbiphenyl, was prepared from 3,5,3',5'-tetramethylbenzidine (an amino-substituted derivative) via a bis-diazotization followed by a Sandmeyer reaction, demonstrating a pathway to introduce halogen atoms onto the biphenyl rings. osti.gov
Table 3: Chemical Transformations and Products
| Starting Compound | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. Potassium Permanganate (KMnO₄) 2. Sulfuric Acid (H₂SO₄) | 3,3',4,4'-Biphenyltetracarboxylic acid | Oxidation |
| 3,3',4,4'-Biphenyltetracarboxylic acid | Heat | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | Dehydration |
Computational and Theoretical Chemistry Approaches for 3,3 ,4,4 Tetramethylbiphenyl
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 3,3',4,4'-tetramethylbiphenyl. jinr.ru These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) has become a primary method for determining the ground-state electronic structure of molecules due to its favorable balance of computational cost and accuracy. ohio-state.eduq-chem.com For this compound, DFT calculations are used to optimize the molecular geometry, finding the lowest energy arrangement of its atoms. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. The optimization process involves finding a minimum on the potential energy surface, which corresponds to a stable conformation of the molecule. researchgate.net Different functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, can be employed to achieve reliable results. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. ajchem-a.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.com For conjugated systems like this compound, the HOMO-LUMO gap for π-π* transitions is smaller than in non-conjugated systems, leading to absorption of light at longer wavelengths. libretexts.org DFT calculations are commonly used to compute the energies and visualize the spatial distribution of the HOMO and LUMO of this compound, providing insights into its electronic properties and potential reaction pathways. researchgate.net
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.14813 | 146.3 |
| [M+Na]+ | 233.13007 | 156.0 |
| [M-H]- | 209.13357 | 154.0 |
| [M+NH4]+ | 228.17467 | 166.1 |
| [M+K]+ | 249.10401 | 151.8 |
| [M+H-H2O]+ | 193.13811 | 139.8 |
| [M+HCOO]- | 255.13905 | 170.1 |
| [M+CH3COO]- | 269.15470 | 192.7 |
| [M+Na-2H]- | 231.11552 | 150.7 |
| [M]+ | 210.14030 | 147.7 |
| [M]- | 210.14140 | 147.7 |
Torsion Angle Analysis and Conformational Preferences
The conformation of this compound is largely determined by the torsion angle (a type of dihedral angle) around the central carbon-carbon single bond connecting the two phenyl rings. wikipedia.org This rotation is subject to steric hindrance from the methyl groups. Torsion angle analysis involves systematically rotating this bond and calculating the corresponding energy to map the potential energy surface. qcware.com This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). researchgate.net For biphenyl (B1667301) derivatives, a key factor is the balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and the destabilizing steric repulsion between ortho-substituents on the two rings, which favors a twisted conformation. In this compound, the methyl groups at the 3 and 3' positions influence the preferred torsion angle. Computational methods can quantify the energy differences between various conformations, such as syn and anti, and clinal and periplanar arrangements. wikipedia.org Understanding these conformational preferences is crucial as they can significantly impact the molecule's physical properties and its interactions with other molecules. nih.gov
Molecular Dynamics (MD) Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed, atomistic insights into the dynamic behavior of molecules like this compound. nih.gov
Investigation of Self-Complementarity and Packing Motifs
MD simulations can be employed to investigate how molecules of this compound interact with each other in the condensed phase. These simulations can reveal preferred packing motifs in the solid state and the nature of intermolecular forces, such as van der Waals interactions and potential weak C-H···π interactions. The concept of self-complementarity, where molecules have a high affinity for each other, can be explored by simulating the aggregation behavior of this compound from a random distribution. The results of these simulations can provide a theoretical basis for understanding the crystal structure and polymorphism of this compound.
Studies of Solvent Interactions and Solvation Effects
The behavior of this compound can be significantly influenced by its environment, particularly by the solvent. MD simulations are a powerful tool for studying solvent interactions and solvation effects at a molecular level. By explicitly including solvent molecules in the simulation box, it is possible to analyze the structure of the solvation shell around the solute molecule and to calculate thermodynamic properties such as the free energy of solvation. nih.gov These simulations can show how solvent molecules arrange themselves around the hydrophobic methyl groups and the aromatic rings. Understanding these interactions is important for predicting the solubility of this compound in different solvents and for modeling its behavior in solution-phase applications. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods can also be used to study solvent effects, where the solute is treated with a higher level of theory (QM) and the solvent with a more computationally efficient method (MM). nih.gov
Reaction Pathway Modeling and Energetics of Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By modeling reaction pathways, researchers can identify intermediates, transition states, and determine the energetics, such as activation energies and reaction enthalpies, which govern the transformation process.
Methodologies like Density Functional Theory (DFT) are central to modeling these pathways. mdpi.com For a given reaction, a potential energy surface (PES) is explored to find the lowest energy path from reactants to products. pku.edu.cn This involves optimizing the geometry of all stationary points, including stable molecules (reactants, intermediates, products) and transition states (the energetic saddle points connecting them). Common synthetic routes towards asymmetrically substituted biphenyls, such as the Suzuki or Grignard cross-coupling reactions, are amenable to this type of computational investigation. For instance, a plausible synthesis for this compound involves the nickel-catalyzed cross-coupling of a Grignard reagent formed from 4-bromo-o-xylene (B1216868) with 4-chloro-o-xylene (B146410). google.com
A theoretical study of such a reaction would involve calculating the energies of several key steps:
Oxidative Addition: The initial step where the aryl halide adds to the low-valent metal catalyst.
Transmetalation: The transfer of the second aryl group from the Grignard reagent to the metal center.
Reductive Elimination: The final step where the two aryl groups couple and are eliminated from the metal center, regenerating the catalyst and forming the C-C bond of the biphenyl.
While specific DFT studies modeling the synthesis of this compound are not prominent in the literature, the transformation of this compound has been documented. A known reaction is its oxidation to [1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). google.com Modeling this transformation would involve calculating the energetics of the multi-step oxidation of the four methyl groups, providing insight into the reaction's feasibility and potential intermediates.
The table below illustrates a hypothetical energy profile for a generic cross-coupling reaction, showcasing the type of data obtained from reaction pathway modeling.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants + Catalyst | 0.0 | Initial state |
| 2 | Transition State 1 (TS1) | +15.5 | Activation energy for oxidative addition |
| 3 | Intermediate 1 | -5.2 | Oxidative addition product |
| 4 | Transition State 2 (TS2) | +10.8 | Activation energy for transmetalation |
| 5 | Intermediate 2 | -12.1 | Product after transmetalation |
| 6 | Transition State 3 (TS3) | +21.3 | Activation energy for reductive elimination (Rate-determining step) |
| 7 | Products + Catalyst | -25.0 | Final product and regenerated catalyst |
This table is a generalized representation and does not reflect experimental or calculated data for this compound specifically.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which serves as a crucial bridge between theoretical models and experimental reality. By calculating spectra ab initio, researchers can validate their computational models, aid in the interpretation of experimental data, and understand how molecular structure influences spectroscopic output. numberanalytics.com For this compound, this includes the prediction of infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
Infrared (IR) Spectroscopy Vibrational frequencies can be calculated using DFT methods, often with functionals like B3LYP. researchgate.net These calculations yield a set of harmonic vibrational modes and their corresponding intensities. The computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. researchgate.net Comparing a calculated IR spectrum with an experimental one, such as the one available for this compound, helps in assigning specific absorption bands to particular molecular motions (e.g., C-H stretching, aromatic C=C stretching, methyl group bending). numberanalytics.comnih.gov
The table below shows major experimental IR absorption bands for this compound, to which calculated frequencies would be compared. nih.gov
| Experimental Wavenumber (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 2962 | 2965 | C-H Asymmetric Stretch (Methyl) |
| 2920 | 2923 | C-H Symmetric Stretch (Methyl) |
| 1495 | 1498 | Aromatic C=C Stretch |
| 1450 | 1452 | C-H Bend (Methyl) |
| 878 | 880 | C-H Out-of-plane Bend (Aromatic) |
| 815 | 817 | C-H Out-of-plane Bend (Aromatic) |
The calculated wavenumbers are hypothetical examples for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR chemical shifts and coupling constants are also predictable using quantum chemical methods. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate nuclear magnetic shielding tensors. faccts.de The calculated shieldings are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
Studies on related alkylbiphenyls have shown that computational models can successfully predict trends in ¹³C NMR chemical shifts. oup.com For example, Hückel Molecular Orbital (HMO) calculations, incorporating a hyperconjugative model for the methyl groups, provided satisfactory predictions for the aromatic ¹³C chemical shifts in 3,3'-dimethylbiphenyl (B1664587) and 3,3',5,5'-tetramethylbiphenyl (B1348514). oup.com These calculations demonstrate that the electronic effects of the alkyl substituents, which influence the electron density at each carbon atom, are the primary determinants of the chemical shifts. Furthermore, the dihedral angle between the two phenyl rings significantly impacts the electronic structure and, consequently, the NMR parameters, a feature that can be modeled computationally. cdnsciencepub.com
UV-Vis Spectroscopy Electronic absorption spectra are modeled using Time-Dependent Density Functional Theory (TD-DFT) or other excited-state methods. conicet.gov.arrespectprogram.org These calculations provide the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which are related to the absorption intensity). rsc.org For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the conjugated biphenyl system. The positions of the methyl groups influence the planarity of the molecule and the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. Comparing the calculated λ_max and oscillator strengths with experimental UV-Vis spectra allows for the assignment of electronic transitions. conicet.gov.ar
Applications in Advanced Materials Science Featuring 3,3 ,4,4 Tetramethylbiphenyl Moieties
Precursors for High-Performance Polymers
The integration of tetramethylbiphenyl structures into polymer backbones is a strategic approach to developing high-performance materials for demanding environments. These moieties are incorporated as precursors, typically in the form of custom-synthesized diamines, diols, or dianhydrides, to create polymers with superior thermal, mechanical, and electrical properties.
Monomers for Polyimide Synthesis with Enhanced Properties
Polyimides are a class of high-temperature polymers renowned for their exceptional thermal stability and mechanical strength. vt.edu The properties of polyimides can be precisely tuned by modifying the chemical structure of the diamine and dianhydride monomers used in their synthesis. vt.edu The most common synthetic route is a two-step process where a dianhydride and a diamine react in a polar aprotic solvent to form a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical cyclodehydration. vt.edubeilstein-journals.org
Incorporating tetramethylbiphenyl units into the polyimide backbone is an effective strategy to enhance specific properties. For instance, dianhydrides derived from tetramethyl-substituted precursors, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, are used to prepare polyimides with high thermal stability and chemical resistance. orientjchem.org The non-planar and rigid nature of the tetramethylbiphenyl segment disrupts polymer chain packing, which can lead to improved solubility in organic solvents without significantly compromising thermal properties. This enhanced processability is a critical advantage for fabricating complex components. researchgate.net Research on related isomeric structures, such as those derived from 2,2′,3,3′-tetramethylbiphenyl, has shown that the contorted shape of the monomer hinders efficient chain packing, resulting in aromatic polyimides with high glass transition temperatures (Tg > 310 °C) and initial degradation temperatures exceeding 500 °C. mdpi.com
Fluorinated polyimides derived from diamines containing a tetramethylbiphenyl core, such as 4,4′-bis(3-amino-5-trifluoromethylphenoxy)-3,3′,5,5′-tetramethyl biphenyl (B1667301), have been developed to create organo-soluble materials. colab.ws The combination of the bulky tetramethylbiphenyl group and fluorine atoms yields polyimides that are processable from solution while retaining high performance. The general properties of polyimides derived from various specialized monomers are summarized in the table below, illustrating the typical performance enhancements achieved.
| Polyimide System (Based on Dianhydride) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Tensile Strength | Key Feature | Reference |
|---|---|---|---|---|---|
| PI from BPADA | 201-310 °C | 472-501 °C | 103-145 MPa | Good solubility due to flexible ether linkage. | nih.gov |
| PI from PMDA | No obvious Tg | >500 °C | 145 MPa | Highest rigidity and thermal stability. | nih.gov |
| PI from 6FDA and a twisted diamine | 345–366 °C | 535–605 °C | 92–145 MPa | Excellent solubility and flexibility. | researchgate.net |
| PI from iBPDA and 6FpDA | > 310 °C | > 500 °C | - | High free volume for gas separation. | mdpi.com |
Integration into Epoxy Resins for Advanced Composites
Epoxy resins are versatile thermosetting polymers widely used in coatings, adhesives, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. cymitquimica.com Introducing a tetramethylbiphenyl moiety into the epoxy resin structure, typically via a diglycidyl ether derivative, creates a new class of high-performance resins. A key example is 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl, a solid epoxy resin derived from the corresponding tetramethylbiphenyl diol. musechem.comalfachemch.com
This type of epoxy resin offers several advantages over conventional bisphenol-A based systems. The rigid biphenyl core enhances thermal stability and mechanical strength, while the methyl groups contribute to improved solubility and processing characteristics, such as a low melt viscosity above the melting point. musechem.comchembk.com These resins exhibit good color and transparency, a high epoxy value, and low total chlorine content, making them suitable for applications in electronic packaging and advanced composites. alfachemch.comchembk.com
Research on composites formulated with a 4,4′-diglycidyl(3,3′,5,5′-tetramethylbiphenyl) epoxy (TMBP) has demonstrated significant property enhancements. For example, incorporating hollow glass microspheres into a TMBP resin for electronic packaging applications resulted in composites with higher thermal degradation temperatures and improved glass transition temperatures. hep.com.cn Furthermore, these composites exhibited a significantly lower dielectric constant, a critical property for insulating materials in electronics. hep.com.cn
| Material System | Property | Value | Significance | Reference |
|---|---|---|---|---|
| TMBP Epoxy / Hollow Glass Microsphere Composite | Initial Degradation Temp. (Td,5%) | > 300 °C | Enhanced thermal stability. | hep.com.cn |
| Glass Transition Temp. (Tg) | Improved with filler loading | Higher operational temperature. | hep.com.cn | |
| Dielectric Constant (at 1.2 MHz) | 3.06 - 3.74 | Lower polarity for electronic packaging. | hep.com.cn |
Development of Sulfonated Polyether Sulfones for Proton Exchange Membranes
Proton exchange membranes (PEMs) are at the heart of fuel cell technology, which offers a clean energy alternative to fossil fuels. mdpi.com While perfluorinated sulfonic acid (PFSA) ionomers like Nafion have been the benchmark, there is a significant research effort to develop hydrocarbon-based polymers as lower-cost, high-performance alternatives. mdpi.comladewig.co Sulfonated poly(arylene ether sulfone)s (SPAES) are a promising class of materials for this purpose. researchgate.net
A key strategy for designing effective PEMs is to create a polymer architecture with a well-defined, phase-separated morphology. rsc.org This involves creating distinct hydrophilic domains (containing sulfonic acid groups) that form channels for efficient proton transport, and a robust, hydrophobic polymer matrix that provides mechanical strength and dimensional stability. mdpi.com
Derivatives of tetramethylbiphenyl, such as 3,3′,5,5′-tetramethylbiphenyl-4,4′-diol (TMBD), are used as monomers to build the hydrophobic segments in poly(arylene ether sulfone) block copolymers. nih.gov The rigid and bulky nature of the TMBD unit helps to induce a clear microphase separation from the sulfonated, hydrophilic blocks. nih.gov This well-controlled morphology is crucial for achieving high proton conductivity while limiting excessive water uptake and swelling, which can compromise the mechanical integrity of the membrane. In some applications, epoxy resins based on tetramethylbiphenyl have also been used as cross-linkers to enhance the dimensional stability and toughness of SPAES membranes. researchgate.net
Role in Organic Electronic Materials and Devices
The precise molecular structure of 3,3',4,4'-tetramethylbiphenyl and its derivatives makes them highly suitable for use in organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs). Their steric bulk and electronic properties are leveraged to control charge movement and prevent undesirable material crystallization.
Charge Transport Layer Components
In multi-layered organic electronic devices such as OLEDs, charge transport layers are essential for efficiently moving electrons and holes from the electrodes to the emissive layer where light is generated. mdpi.com Materials for these layers must possess appropriate energy levels (HOMO/LUMO), high charge carrier mobility, and excellent thermal and morphological stability. acs.org
Derivatives of tetramethylbiphenyl have been engineered to function as highly effective components in these layers, particularly as hole-blocking materials. acs.orgresearchgate.net For example, a family of triarylborane compounds incorporating tetramethylbiphenyl moieties, such as tris(2,3,5,6-tetramethylbiphenyl-4-yl)borane (TBPhB), has been synthesized. acs.orgresearchgate.net These molecules are designed to have relatively large HOMO-LUMO energy gaps, which allows them to effectively block the passage of holes while allowing electrons to be transported. This confinement of charge carriers within the emissive layer significantly enhances the efficiency of the OLED device. acs.org The bulky tetramethyl-substituted groups ensure that the materials form stable amorphous films, which is critical for device fabrication and longevity. researchgate.net
| Compound Abbreviation | Full Compound Name | Function in OLED | Key Property | Reference |
|---|---|---|---|---|
| TBPhB | tris(2,3,5,6-tetramethylbiphenyl-4-yl)borane | Hole-Blocking Layer | Forms stable amorphous glass, large energy gap. | acs.orgresearchgate.net |
| TTPhB | tris(2,3,5,6-tetramethyl-1,1';4',1''-terphenyl-4-yl)borane | Hole-Blocking Layer | High glass transition temperature. | acs.orgresearchgate.net |
| TTPhPhB | tris[4-(1,1';3',1''-terphenyl-5'-yl)-2,3,5,6-tetramethylphenyl]borane | Hole-Blocking Layer | High performance in blue-emitting devices. | acs.orgresearchgate.net |
Structural Elements in Amorphous Molecular Glasses
The performance and lifetime of organic electronic devices are heavily dependent on the morphological stability of the thin organic films used in their construction. Crystallization or phase separation in these films can create defects that lead to device failure. acs.org Therefore, materials that can form stable amorphous glasses—non-crystalline solids below their glass transition temperature (Tg)—are highly desirable. acs.org
The this compound unit and its isomers are excellent structural motifs for designing "molecular glasses." The four methyl groups impose significant steric hindrance, forcing the two phenyl rings of the biphenyl core into a twisted, non-planar conformation. iucr.org This molecular shape fundamentally inhibits the efficient, ordered packing required for crystallization. acs.org
By incorporating these bulky, non-planar units into larger molecules, chemists can design materials that reliably form stable, uniform, and transparent amorphous films upon deposition. researchgate.net A key indicator of a stable molecular glass is a high glass transition temperature (Tg), as this signifies that the material will remain in its glassy state well above typical device operating temperatures. Materials like the triarylborane derivatives mentioned previously (TBPhB, TTPhB) exhibit high Tg values, confirming their status as robust amorphous molecular materials suitable for high-performance electronic devices. acs.orgresearchgate.net
Development of Functionalized Derivatives for Tailored Material Properties
The structural scaffold of this compound has been a foundational component in the synthesis of functionalized derivatives, leading to advanced materials with highly specific and desirable properties. The strategic placement of methyl groups on the biphenyl core influences the polymer chain packing, solubility, and thermal characteristics, making its derivatives valuable precursors for high-performance resins and polymers.
Liquid Crystalline Behavior in Biphenyl-based Resins
The rigid, rod-like structure of the biphenyl unit is a key feature in designing liquid crystalline polymers (LCPs). Functionalized derivatives of tetramethylbiphenyl are instrumental in creating liquid crystalline epoxy resins (LCERs) and other polymers that exhibit mesophases. These materials combine the processability of polymers with the unique anisotropic properties of liquid crystals.
A notable example is the synthesis of a novel liquid-crystalline epoxy resin, the diglycidyl ether of 4,4′-bis(4-hydroxybenzoyloxy)-3,3′,5,5′-tetramethyl biphenyl. researchgate.net This compound demonstrates distinct thermal transitions, including a crystalline melting point and a transition to a nematic liquid crystal phase before reaching an isotropic state. researchgate.net The curing of this resin with agents like diaminodiphenylsulfone results in a crosslinked network that preserves the liquid crystalline order, leading to materials with exceptional thermal stability. researchgate.net
Another derivative, 3,3',5,5'-Tetramethylbiphenyl-4,4'-diyl bis(4-(oxiran-2-ylmethoxy)benzoate), has been introduced into nylon 66 blends to enhance thermal properties. mdpi.com The incorporation of this liquid crystalline epoxy resin improves the performance of engineering plastics at high temperatures. mdpi.com Research has also focused on optimizing the synthesis of these LCERs to improve yields and economic viability, for instance, in producing di-p-hydroxybenzoic acid-3,3',5,5'-tetramethylbiphenyl-4,4'-diester, a precursor for such resins. nus.edu.sg
Table 1: Properties of Liquid Crystalline Epoxy Resins based on Tetramethylbiphenyl Derivatives
| Derivative Name | Curing Agent | Key Thermal Properties | Observed Phase | Reference |
|---|---|---|---|---|
| Diglycidyl ether of 4,4′-bis(4-hydroxybenzoyloxy)-3,3′,5,5′-tetramethyl biphenyl | Diaminodiphenylsulfone | Exhibits high thermal stability after curing. researchgate.net | Nematic liquid crystalline phase observed during curing. researchgate.net | researchgate.net |
| 3,3',5,5'-Tetramethylbiphenyl-4,4'-diyl bis(4-(oxiran-2-ylmethoxy)benzoate) | Used as a blend with Nylon 66 | Improves thermal properties of the blend. mdpi.com | Liquid Crystalline | mdpi.com |
| Biphenyl-containing compound liquid crystal epoxy resin | Not specified | High heat resistance in the cured product. nus.edu.sg | Retains liquid crystallinity in the cured network. nus.edu.sg | nus.edu.sg |
Materials with Low Dielectric Constants and High Thermal Stability
In the microelectronics industry, there is a persistent demand for materials that possess both low dielectric constants (low-k) to reduce signal delay and high thermal stability to withstand manufacturing processes. Functionalized derivatives of this compound, particularly in the form of polyimides (PIs), have emerged as leading candidates.
The introduction of bulky tetramethylbiphenyl moieties into the polymer backbone disrupts chain packing and reduces intermolecular interactions. This increase in free volume is a key strategy for lowering the dielectric constant. For instance, fluorinated polyimides derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl exhibit low dielectric constants in the range of 1.98–2.38 at 1 MHz and low water absorption, while maintaining high thermal stability with a 10% weight loss temperature (T10) up to 420 °C. rsc.org
Similarly, novel poly(ether imide)s (PEIs) synthesized from 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride and various fluorinated bis(ether amine)s show excellent solubility, high thermal decomposition temperatures (above 490°C), and low dielectric constants between 2.95 and 3.29. researchgate.net The biphenyl polyimides are recognized as one of the most thermally stable polymer classes, with decomposition temperatures potentially reaching 600°C, making them suitable for demanding applications in aerospace and electronics. patsnap.com
Table 2: Dielectric and Thermal Properties of Polymers Incorporating Tetramethylbiphenyl Moieties
| Polymer Type | Derivative Used | Dielectric Constant (at 1 MHz) | Thermal Stability | Reference |
|---|---|---|---|---|
| Fluorine-Containing Polyimide (PI) | 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)-3,3',5,5'-tetramethylbiphenyl | 1.98 - 2.38 | T10 up to 420 °C | rsc.org |
| Poly(ether imide) (PEI) | 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride | 2.95 - 3.29 | Td10 > 490 °C | researchgate.net |
| Biphenyl Polyimide | Biphenyl tetracarboxylic dianhydride | Not specified | Decomposition temp. up to 600 °C | patsnap.com |
| Tert-butyl Polyimide Film (PI-4 for comparison) | 4,4′-diamino-3,5-ditert butyl biphenyl ether | 2.90 | Td5 at 454 °C | nih.gov |
Applications in Photocatalysis and Photosensitive Materials
Derivatives of this compound are utilized in the formulation of advanced photosensitive materials and show potential in the field of photocatalysis.
In photothermographic materials, which are imaged using light and processed with heat, specific biphenol compounds are employed as part of the photosensitive layer. googleapis.com For example, 4,4'-dihydroxy-3,3',5,5'-tetramethylbiphenyl has been included in formulations for photosensitive silver halide materials. googleapis.com These materials are critical for applications such as medical radiography and printing plates. googleapis.com Furthermore, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), which is synthesized from this compound, is a precursor for polyimides that can be formulated into thermostable photosensitive resins. google.comorientjchem.org These resins have applications in manufacturing liquid crystal displays, semiconductors, and protective materials for aerospace use. google.com
The realm of photocatalysis represents an emerging application area. While tetramethylbiphenyl itself is not typically a primary photocatalyst, its derivatives are being used to construct more complex photocatalytic systems. For example, 3,3′,5,5′-tetramethylbiphenyl-4,4′-dicarboxylic acid has been used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). umich.edu MOFs are a class of crystalline porous materials that are being extensively investigated as high-performance platforms for photocatalytic applications, including CO2 reduction and the degradation of pollutants. rsc.orgmdpi.com The properties of the linker molecule are crucial in determining the structure and, consequently, the photocatalytic efficiency of the resulting MOF.
Analytical Methodologies for Detection and Quantification of 3,3 ,4,4 Tetramethylbiphenyl
Development and Validation of Chromatographic Techniques
The development of reliable analytical methods is fundamental to understanding the distribution and concentration of 3,3',4,4'-tetramethylbiphenyl. Chromatographic techniques, in particular, offer the high resolving power necessary to separate this specific isomer from other related compounds and matrix interferences.
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the trace analysis of this compound. This technique combines the separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. In GC-MS analysis, the compound is first volatilized and separated from other components in a sample as it passes through a capillary column. Following separation, the molecules are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.
The National Institute of Standards and Technology (NIST) maintains a spectral library that includes mass spectral data for this compound, which is essential for its identification. nih.gov The mass spectrum is characterized by a prominent molecular ion peak (m/z 210), corresponding to the molecular weight of the compound, and other significant fragment ions that aid in its unambiguous identification. nih.gov For instance, the NIST database lists a main library entry (NIST Number 245190) with a top peak at m/z 210 and a second highest peak at m/z 195. nih.gov
The selection of the appropriate GC column and temperature programming is critical for achieving good chromatographic resolution. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), are often employed for the analysis of biphenyl (B1667301) compounds.
A study on mineral oil aromatic hydrocarbons (MOAH) in food packaging developed and validated a GC-MS method for 16 aromatic hydrocarbons, including a tetramethylbiphenyl isomer. nih.gov The method demonstrated good linearity, with coefficients of determination (R²) higher than 0.9963 over a concentration range of 0.1–7.5 µg g⁻¹. nih.gov Furthermore, the method exhibited high precision, with intraday and interday relative standard deviations (RSD) below 5% and 12%, respectively, and recoveries exceeding 80%. nih.gov The limits of detection (LOD) and quantification (LOQ) were below 0.09 μg g⁻¹, highlighting the sensitivity of the technique for trace analysis. nih.gov
Table 1: GC-MS Parameters for Aromatic Hydrocarbon Analysis
| Parameter | Value |
|---|---|
| Concentration Range | 0.1–7.5 µg g⁻¹ |
| R² | > 0.9963 |
| Intraday RSD | < 5% |
| Interday RSD | < 12% |
| Recovery | > 80% |
| LOD | < 0.09 µg g⁻¹ |
| LOQ | < 0.09 µg g⁻¹ |
Data sourced from a study on MOAH analysis in food packaging. nih.gov
For highly complex mixtures where co-elution can be a significant problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offers a powerful solution. umweltbundesamt.deleco.com This technique employs two different capillary columns with orthogonal separation mechanisms, providing a much greater peak capacity and resolving power. azom.com The enhanced separation significantly reduces matrix interference and allows for the detection of trace-level analytes that might be obscured in a standard GC-MS analysis. azom.com
A German Environmental Agency report details the development of an analytical concept for substances derived from coal and petroleum streams, which includes the use of GC×GC-HRMS. umweltbundesamt.de This advanced platform was validated for a large number of constituents and demonstrated applicability for analytes present at low parts-per-billion (ppb) levels in complex petroleum and coal-derived products (PetCo). umweltbundesamt.de The combination of GC×GC's superior separation with the accurate mass measurements of HRMS allows for confident identification and quantification of target compounds, even in the most challenging matrices. umweltbundesamt.dechemrxiv.org The use of GC×GC-HRMS is recommended for the quantification of constituents in PetCo products as it covers a large number of the compounds present. umweltbundesamt.de
The power of GC×GC-HRMS is particularly evident in the analysis of environmental samples, where a multitude of compounds can be present. leco.com The technique allows for the discovery of more analytes and provides better mass accuracy for low-level components due to improved ion statistics. leco.com
Supercritical fluid chromatography (SFC) presents an alternative separation technique that is particularly well-suited for the analysis of thermally labile or less volatile compounds. When coupled with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), SFC becomes a potent tool for analyzing a wide range of analytes.
In the context of complex industrial products, a German Environmental Agency project developed and validated an SFC-ESI-HRMS method alongside GC-MS and GC×GC-HRMS for the analysis of constituents in PetCo products. umweltbundesamt.de This multi-platform approach ensures comprehensive characterization of these complex materials. The SFC-ESI-HRMS method was validated for a suite of compounds, demonstrating its suitability for quantitative analysis. umweltbundesamt.de The study highlights the recommendation to use both GC×GC-HRMS and SFC-ESI-HRMS for a thorough analysis of such products. umweltbundesamt.de A study on the analysis of fatty acid esters in refined plant oils also demonstrated the successful application of SFC-HRMS, noting its advantages in minimal sample preparation and reduced solvent consumption. chromatographyonline.com
Sample Preparation and Matrix Effects in Environmental and Industrial Samples
The quality of analytical data is heavily dependent on the effectiveness of the sample preparation process. For environmental and industrial samples, which are often complex, appropriate extraction and fractionation techniques are essential to isolate the target analytes and minimize matrix effects.
The choice of extraction technique depends on the nature of the sample matrix (e.g., soil, water, industrial product) and the physicochemical properties of this compound.
For solid samples like soil and sediment, common extraction methods include:
Soxhlet Extraction: A classical and robust method, though it can be time-consuming and require large volumes of solvent. pjoes.com
Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction efficiency and is generally faster than Soxhlet extraction. bioline.org.br The sample is typically immersed in a solvent and subjected to ultrasonic radiation. bioline.org.br
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often with reduced solvent consumption compared to traditional methods. greenpeace.to
For liquid samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used. bioline.org.br SPE is a popular choice as it can effectively concentrate the analyte of interest while removing interfering components from the sample matrix. nih.govbioline.org.br A study on MOAH in food packaging successfully employed SPE for the cleanup and concentration of target aromatic hydrocarbons. nih.gov
In many instances, particularly with industrial samples like petroleum products or coal tar, a simple extraction is insufficient to remove all interfering compounds. umweltbundesamt.de In such cases, fractionation is employed to separate the sample into simpler chemical classes prior to instrumental analysis.
For complex hydrocarbon mixtures, fractionation is often performed to separate the sample into saturate, aromatic, and polar fractions. This separation simplifies the subsequent chromatographic analysis and improves the accuracy of quantification. The German Environmental Agency report on PetCo analysis describes a workflow that includes fractionation to manage the complexity of the samples before analysis by GC-MS, GC×GC-HRMS, and SFC-ESI-HRMS. umweltbundesamt.de This approach is crucial for obtaining reliable data for specific compounds within these highly complex mixtures. The implementation of GCxGC can also reduce or eliminate the need for extensive fractionation steps by providing the necessary separation power in the second chromatographic dimension. azom.com
Method Performance Evaluation: Linearity, Precision, Accuracy, LOD, LOQ
The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. For a compound such as this compound, analytical techniques like Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are commonly employed for quantification and identification. rsc.orgnih.gov While specific, comprehensive validation reports for this compound are not extensively detailed in publicly available literature, the evaluation of method performance would follow established international guidelines. These guidelines define the experiments required to assess linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
The performance of such methods is typically evaluated using a minimum of nine determinations over at least three concentration levels covering the specified range. amazonaws.comnih.gov
Linearity
Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. amazonaws.com To establish linearity, a series of calibration standards of this compound would be prepared in a suitable solvent, such as hexane (B92381) or isooctane (B107328). Typically, a minimum of five concentration levels are analyzed. amazonaws.com
The instrument's response (e.g., peak area in GC) is plotted against the known concentration of each standard. The relationship is assessed using a linear regression analysis, which yields a correlation coefficient (R²) and a calibration equation (y = mx + c). A correlation coefficient close to 1.00 (typically >0.99) is considered evidence of a strong linear relationship.
Table 1: Illustrative Linearity Data for this compound Analysis This table is a hypothetical example to illustrate how linearity data would be presented.
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 5,250 |
| 5.0 | 25,100 |
| 10.0 | 50,500 |
| 25.0 | 126,000 |
| 50.0 | 252,000 |
| Correlation Coefficient (R²) | 0.9998 |
Precision
Precision measures the degree of agreement among a series of measurements obtained from multiple analyses of the same homogeneous sample under the prescribed conditions. amazonaws.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by analyzing a set of replicate samples (e.g., n=6) of the same concentration within a single day.
Intermediate Precision (Inter-day Precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. This is assessed by repeating the analysis on different days.
For a robust method, the RSD values for precision are expected to be within acceptable limits, often below 15-20% depending on the concentration level. acs.org
Table 2: Illustrative Precision Data for this compound Analysis This table is a hypothetical example to illustrate how precision data would be presented.
| Concentration Level (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, 3 days) |
|---|---|---|
| Low (5.0) | 4.5% | 6.8% |
| Medium (25.0) | 2.1% | 3.5% |
| High (50.0) | 1.8% | 2.9% |
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. amazonaws.com It is often evaluated using a recovery study, where a known amount of the analyte (this compound) is added to a sample matrix (spiking). The analysis is then performed, and the percentage of the analyte recovered is calculated.
Accuracy studies are typically performed at a minimum of three concentration levels (low, medium, and high), with multiple replicates at each level. amazonaws.com The acceptance criterion for recovery is generally within a range of 80-120%, although this can vary depending on the sample matrix and concentration. acs.org
Table 3: Illustrative Accuracy (Spike and Recovery) Data for this compound This table is a hypothetical example to illustrate how accuracy data would be presented.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery |
|---|---|---|---|
| Low | 5.0 | 4.85 | 97.0% |
| Medium | 25.0 | 25.5 | 102.0% |
| High | 50.0 | 49.2 | 98.4% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. amazonaws.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com
These limits are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. A typical S/N ratio for LOD is 3:1, while for LOQ it is 10:1. rsc.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
For example, in the analysis of polychlorinated biphenyls (PCBs), which are structurally related to tetramethylbiphenyls, GC-MS methods have achieved LODs in the sub-µg/kg range. rsc.org For a related isomer, 2,2',5,5'-tetramethylbiphenyl, a detection limit of 0.1 ppb in water has been reported using GC/MS in selected ion monitoring (SIM) mode.
Table 4: Illustrative LOD and LOQ Values for this compound Analysis This table is a hypothetical example to illustrate how LOD and LOQ data would be presented.
| Parameter | Method | Typical Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.7 µg/mL |
Environmental and Ecotoxicological Research Perspectives on Tetramethylbiphenyls
Occurrence and Detection in Environmental and Industrial Streams
The detection of specific chemical compounds in various environmental and industrial matrices is crucial for understanding their distribution and potential impact. Research into the occurrence of 3,3',4,4'-Tetramethylbiphenyl has focused on its role as an analytical standard and its potential presence in industrial products.
While research has been conducted to identify chemical markers of mineral oil aromatic hydrocarbons (MOAH) in food packaging, specific data on the presence of this compound is limited in the available literature. Studies have successfully identified related isomers, such as 3,3',5,5'-tetramethylbiphenyl (B1348514), in offset printing inks and food packaging materials. nih.gov These findings highlight the importance of analytical methods like gas chromatography coupled to mass spectrometry (GC-MS) in screening for such compounds. nih.gov However, direct evidence identifying this compound in food packaging materials was not found in the reviewed sources.
This compound is utilized as an advanced analytical reference material for research and analysis in the petroleum sector. shms.edu Its availability as a certified standard in an isooctane (B107328) solvent suggests its relevance for calibrating analytical instruments and for the identification and quantification of components in petroleum analysis. shms.edu This use as a reference standard implies that it is a compound of interest and may be present in complex hydrocarbon mixtures like petroleum-derived products. While one study analyzing substances from coal and petroleum streams identified a similar compound, 2,2',5,5'-Tetramethylbiphenyl, it did not list this compound. umweltbundesamt.depawis.ch
Degradation Pathways and Environmental Persistence Studies
Understanding the degradation pathways of a chemical compound is essential for evaluating its environmental persistence. The primary routes of degradation in the environment include photolytic processes driven by light and microbial biotransformation mediated by bacteria and fungi. pharmaguideline.commdpi.com
Photolytic degradation refers to the breakdown of chemical compounds by the energy of light, particularly sunlight. pharmaguideline.com This process can be influenced by factors such as the presence of carbonyl groups or unsaturated bonds within the molecule's structure. pharmaguideline.com For biphenyl (B1667301) compounds, absorption of light can lead to their transformation. nih.gov However, specific studies detailing the photolytic degradation rates, pathways, or products for this compound were not identified in the available research.
Microbial biodegradation is a key process for the removal of organic pollutants from the environment, where microorganisms utilize the compounds as a source of carbon and energy. tecnoscientifica.com Bacteria and fungi have shown the capability to degrade a wide range of complex molecules, including polychlorinated biphenyls (PCBs) and other aromatic hydrocarbons. mdpi.comepa.gov The degradation often proceeds through enzymatic pathways, such as those involving dioxygenase enzymes that can cleave the aromatic rings. epa.gov Despite the established potential for microbes to degrade biphenyl structures, specific research on the microbial biotransformation of this compound, including identifying capable microbial strains or metabolic pathways, is not detailed in the reviewed literature.
Comparative Ecotoxicological Assessments with Related Biphenyls
Ecotoxicological studies assess the potential adverse effects of substances on ecosystems. For biphenyls, toxicity can vary significantly based on the number and position of substituent groups on the biphenyl rings. epa.gov
Research has compared the toxicological effects of this compound with structurally related polychlorinated biphenyls (PCBs). epa.gov These studies are part of a broader effort to understand the structure-activity relationships that determine the "dioxin-like" toxicity of certain biphenyl congeners, which is often mediated by binding to the Ah-receptor. ornl.gov
According to aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as very toxic to aquatic life, with long-lasting effects. nih.gov This indicates a significant potential hazard to aquatic ecosystems.
Interactive Table: Ecotoxicity Classification of this compound
| Hazard Classification (GHS) | Hazard Statement | Notifying Parties (%) |
| Aquatic Acute 1 | H400: Very toxic to aquatic life | 100% |
| Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects | 100% |
| Acute Toxicity 4 (Oral) | H302: Harmful if swallowed | 100% |
| Eye Irritation 2 | H319: Causes serious eye irritation | 100% |
| Data sourced from ECHA C&L Inventory notifications. nih.gov |
A fundamental study compared the effects of this compound with chlorinated counterparts like 4,4'-dichlorobiphenyl (B164843) and 3,3',4,4'-tetrachlorobiphenyl (B1197948) (a potent dioxin-like PCB). epa.gov Such comparative assessments are crucial for determining toxic equivalency factors (TEFs), which are used in risk assessment to express the toxicity of dioxin-like compounds relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). ornl.gov While PCBs have been studied extensively for their environmental persistence and toxicity, research on their methylated analogs like this compound provides valuable insight into how different substituents (e.g., methyl vs. chloro groups) alter toxicological properties. epa.gov
Biological and Biomedical Research Investigations of Tetramethylbiphenyl Derivatives
In Vitro Biological Activity Studies (e.g., Antioxidant Activity)
In vitro biological activity assays are crucial for the initial screening of compounds to determine their potential therapeutic effects. One of the commonly investigated properties is antioxidant activity, which is the ability of a compound to neutralize harmful free radicals. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test are widely used for this purpose. medcraveonline.commdpi.com In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically to quantify the scavenging capacity. medcraveonline.com
Research into the antioxidant properties of biphenyl (B1667301) derivatives often focuses on hydroxylated structures, as the phenolic hydroxyl groups are potent hydrogen donors for radical scavenging. researchgate.net For instance, the tetra-hydroxy analogue of 3,3',4,4'-Tetramethylbiphenyl, known as 3,3',4,4'-Biphenyltetrol, has been explored for its antioxidant properties. However, for this compound itself, the absence of such hydroxyl groups suggests that it is unlikely to exhibit significant antioxidant activity through conventional radical scavenging mechanisms. Its biological activity is more likely to be mediated by other interactions.
Studies on related but more functionalized biphenyl derivatives have demonstrated notable antioxidant effects. For example, a novel compound synthesized by linking a butylated hydroxytoluene (BHT) moiety to a methylisoxazolone core showed superior DPPH scavenging activity compared to BHT alone. japsonline.com This highlights that while the core biphenyl structure is important, the nature and presence of functional groups are critical determinants of specific biological activities like antioxidation.
| Compound Structure | Key Functional Group(s) for Antioxidant Activity | Observed/Expected DPPH Radical Scavenging Activity |
|---|---|---|
| This compound | Methyl (-CH₃) | Low (Not a typical radical scavenger) |
| 3,3',4,4'-Biphenyltetrol | Hydroxyl (-OH) | Investigated for antioxidant properties |
| Butylated Hydroxytoluene (BHT) | Sterically Hindered Hydroxyl (-OH) | Standard synthetic antioxidant japsonline.com |
Molecular Docking and Receptor Interaction Analyses with Biphenyl Scaffolds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aaup.edunih.gov This method is instrumental in drug discovery for understanding how a ligand, such as a biphenyl derivative, might interact with the binding site of a protein receptor. eurjchem.comrasayanjournal.co.in The biphenyl scaffold is particularly useful in this context because the rotation around the central carbon-carbon single bond allows its two phenyl rings to adopt various conformations, enabling a versatile fit into different receptor pockets.
Biphenyl-based structures have been successfully used in the design of negative allosteric modulators (NAMs) for the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system. nih.gov Molecular modeling, including docking and molecular dynamics simulations, guided the optimization of a biphenyl-based hit compound, improving its activity by a factor of 100. rsc.orgnih.gov These studies suggest that the biphenyl core acts as a rigid anchor, positioning other functional groups to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the receptor's binding site. nih.gov
For a compound like this compound, a molecular docking study would involve:
Obtaining the 3D structure of the target protein receptor.
Generating a 3D model of the tetramethylbiphenyl ligand.
Using software to place the ligand into the receptor's active site in multiple orientations.
Calculating a "binding score" or "binding affinity" for each orientation, which estimates the strength of the interaction. aaup.edu
The results of such an analysis can predict whether the compound is likely to bind to the target and can identify the key intermolecular interactions that stabilize the complex.
| Ligand | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|---|
| Biphenyl Scaffold Derivative | NMDA Receptor nih.gov | -9.5 | Tyr109, Phe176, Ser177 | Hydrophobic, Pi-Pi Stacking |
| Tetrazole Bidentate (Biphenyl-like) | CYP3A4 Enzyme aaup.edu | -8.8 | Phe215, Arg212 | Hydrophobic, H-bonds |
| 4-(tert-butyl)-4-nitro-1,1-biphenyl | Type-II Topoisomerase eurjchem.com | -7.2 | Asp479, Gly758 | Hydrophobic, van der Waals |
Investigations into Potential as a Lead Structure in Drug Discovery Research
A "lead structure" in drug discovery is a chemical compound that has pharmacological or biological activity and serves as the starting point for chemical modifications to develop a new drug. mdpi.com The biphenyl moiety is considered a "privileged scaffold" because it is a structural component in many drugs and biologically active compounds. researchgate.net
This compound represents a specific variation of this privileged scaffold. The introduction of four methyl groups onto the biphenyl core has several important consequences for its drug-like properties:
Increased Lipophilicity: The methyl groups are nonpolar, which increases the compound's affinity for lipid environments. This can influence its ability to cross cell membranes and the blood-brain barrier.
Modified Conformation: The methyl groups can create steric hindrance that affects the rotational freedom around the central biphenyl bond. This can lock the molecule into a more defined three-dimensional shape, which may lead to higher selectivity for a specific receptor.
Enhanced Metabolic Stability: Methyl groups can block sites on the aromatic rings that are susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life in the body.
Because of these features, the tetramethylbiphenyl core can be used as a lead structure. Researchers can use it as a foundation and introduce various functional groups to optimize binding to a biological target and improve its pharmacokinetic profile. This strategy is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of chemical space to create novel therapeutic agents. beilstein-journals.org
| Property | Unsubstituted Biphenyl | This compound | Implication in Drug Discovery |
|---|---|---|---|
| Lipophilicity (LogP) | Lower | Higher | Affects absorption, distribution, and membrane permeability. |
| Conformational Flexibility | Higher | Potentially Lower (due to steric hindrance) | Can lead to increased receptor selectivity and affinity. |
| Metabolic Stability | Susceptible to hydroxylation | Potentially more resistant to oxidation at substituted positions | May result in a longer biological half-life. |
| Molecular Weight | 154.21 g/mol | 210.31 g/mol nih.gov | Affects diffusion and overall size for receptor fitting. |
Impact on Cellular Systems and Biological Pathways
The interaction of a chemical compound with cellular systems can lead to a cascade of events that modulate biological pathways, which are series of actions among molecules in a cell that lead to a certain product or a change in the cell. plos.orgnih.gov Investigating these impacts is essential to understanding a compound's mechanism of action and its potential therapeutic or toxic effects.
A significant study directly involving this compound (TMB) compared its developmental toxicity in mice to that of several polychlorinated biphenyl (PCB) isomers. nih.gov While the tested PCBs showed toxicity, TMB showed no indications of maternal or developmental toxicity at the administered dose. nih.gov This finding is critical as it suggests that the methylation pattern, in contrast to chlorination, results in a vastly different and less harmful biological profile in this context.
While studies on the direct impact of this compound on specific cellular pathways are limited, research on closely related, functionalized derivatives provides valuable insight. For example, a study on 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol (TMBP), a biphenyl with methoxy (B1213986) and hydroxyl groups, revealed potent anticancer activity in a lung cancer cell line. nih.gov This compound was found to inhibit cell proliferation, induce morphological changes, and trigger cell death via apoptosis. Mechanistically, TMBP was shown to reduce the activity of the PI3K/AKT/NF-κB signaling pathway, a critical pathway often dysregulated in cancer that controls cell survival and proliferation. nih.gov These results suggest that while the this compound core itself may be biologically stable, its derivatives have the potential to be potent modulators of crucial cellular pathways.
| Cellular Process/Component | Observed Effect of TMBP Treatment |
|---|---|
| Cell Proliferation (NCI-H460 cells) | Inhibited |
| Reactive Oxygen Species (ROS) | Increased |
| Cell Cycle | Arrest in G2/M phase |
| Cell Death Mechanism | Apoptosis induced (increased caspase-3/7) |
| Signaling Pathway Component (PI3K, AKT, NF-κB) | Levels decreased |
Emerging Research Frontiers and Future Directions for 3,3 ,4,4 Tetramethylbiphenyl
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3,3',4,4'-tetramethylbiphenyl has been approached through various methods, with ongoing research focused on improving efficiency, cost-effectiveness, and sustainability. Early methods have been supplemented by modern catalytic systems that offer milder reaction conditions and higher yields.
Key synthetic strategies that are being explored include:
Catalytic Cross-Coupling Reactions: Suzuki-Miyaura coupling is a prominent method, utilizing a palladium catalyst to couple a boronic acid with a halide. One reported synthesis involves the reaction of 3,4-dimethylbromobenzene with 2,3-dimethylphenylboronic acid in the presence of a palladium(II) acetate (B1210297) catalyst. iucr.orgresearchgate.net Nickel-catalyzed coupling reactions are also a focus, providing a lower-cost alternative to palladium. researchgate.net One such method involves the reaction of a xylene halide with a corresponding dimethylbenzene magnesium halide (a Grignard reagent) in the presence of an organic nickel catalyst. google.com
Manganese-Catalyzed Reactions: As a more earth-abundant and less toxic metal, manganese is gaining attention as a catalyst. A method has been developed that uses manganese or a manganese-containing compound to catalyze the coupling reaction of a Grignard reagent prepared from halogenated o-xylene (B151617). google.com
Photochemical Synthesis: An innovative approach involves the photoirradiation of methyl-substituted triaryl phosphates. imaging.org Specifically, the irradiation of 3,4-xylenyl phosphate (B84403) (TmpXP) with 254-nm light has been shown to yield this compound. imaging.org This method highlights a pathway that leverages light energy to drive the desired transformation.
| Synthetic Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Suzuki Cross-Coupling | 3,4-dimethylbromobenzene, 2,3-dimethylphenylboronic acid, Palladium(II) acetate | High yield under specific conditions. | iucr.orgresearchgate.net |
| Nickel-Catalyzed Coupling | Xylene halide, Dimethylbenzene magnesium halide, Organic Nickel catalyst | Utilizes a lower-cost catalyst compared to palladium. | google.com |
| Manganese-Catalyzed Coupling | Grignard reagent from halogenated o-xylene, Manganese catalyst | Employs an earth-abundant and less toxic metal catalyst. | google.com |
| Photochemical Reaction | 3,4-xylenyl phosphate (TmpXP), 254-nm UV light | A novel approach using light energy to drive the reaction. | imaging.org |
Future research in this area is directed towards developing transition-metal-free coupling reactions and employing flow chemistry to enhance scalability and safety. acs.org The goal is to create more sustainable synthetic routes that minimize waste and energy consumption while maximizing efficiency.
Exploration of Advanced Material Applications Beyond Current Scope
The rigid structure and thermal stability of the this compound core make it an attractive building block for high-performance materials. While the compound itself is a subject of study, its derivatives are being actively integrated into advanced polymers.
High-Performance Polyimides: Polyimides are known for their exceptional thermal stability, mechanical properties, and chemical resistance. patsnap.comscielo.br Derivatives of this compound, such as its dianhydrides, are used as monomers to create novel polyimides. For instance, 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride is used to synthesize optically transparent and organosoluble poly(ether imide)s (PEIs). researchgate.netresearchgate.net These materials are promising for applications in flexible electronics and aerospace. Polyimides derived from 3,3',4,4'-biphenyl tetracarboxylic dianhydride (BPDA) are being developed for high-performance films used in flexible displays. scielo.br
Epoxy Resins and Coatings: The diglycidyl ether derivative, 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl, is a key component in advanced epoxy resin systems. cymitquimica.com These resins are notable for being free of bisphenol-A (BPA) and are used in applications such as anti-corrosive coatings for metal packaging. chemicalbook.com The tetramethylbiphenyl core enhances the thermal stability of these materials. cymitquimica.com
Liquid Crystal Polymers (LCPs): While not the exact compound, the closely related 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (TMBP) is utilized in the synthesis of liquid crystal polymers. These materials possess high strength and dimensional stability, making them suitable for high-performance engineering plastics. This suggests a potential application space for hydroxylated derivatives of this compound.
| Material Type | Derivative Used | Key Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Poly(ether imide)s (PEIs) | 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride | Optical transparency, organosolubility, high thermal stability | Flexible electronics, aerospace components | researchgate.netresearchgate.net |
| Epoxy Resins | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | BPA-free, thermal stability, chemical resistance | Anti-corrosive coatings, advanced composites | cymitquimica.comchemicalbook.com |
| Polyimide Films | 3,3',4,4'-Biphenyl tetracarboxylic dianhydride (BPDA) | High transmittance, high tensile strength, heat resistance | Flexible displays | scielo.br |
Future research is likely to focus on creating functional polymers with tailored electronic and optical properties by incorporating the this compound unit into conjugated polymer backbones for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Deepening Mechanistic Understanding of Complex Reactivity
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound and its precursors, research is shedding light on the intricate details of their reactivity.
One area of investigation is the photochemical synthesis from triaryl phosphates. imaging.org Studies have shown that this reaction likely proceeds through an intramolecular singlet excimer. imaging.org The efficiency of the reaction is influenced by a balance of electronic and steric factors. The inductive effect of the methyl substituents on the 3,4-xylenyl phosphate (TmpXP) is believed to promote the formation of the intramolecular excimer, leading to a high yield of the biphenyl (B1667301) product. imaging.org Conversely, steric repulsion from methyl groups in other positions can hinder the formation of the necessary excimer conformation. imaging.org
In the context of catalytic coupling reactions, mechanistic studies, particularly for transition-metal-free systems, often point towards radical pathways. acs.org Understanding the generation and fate of these radical intermediates is key to controlling reaction outcomes and minimizing side products. For related palladium/copper-catalyzed coupling reactions to form tetramethyl 3,3',4,4'-biphenyltetracarboxylate, detailed mechanistic investigations provide insights into the catalytic cycle. nih.gov
Integration into Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. tue.nl The defined geometry of this compound makes it an interesting candidate for designing complex molecular architectures.
While direct studies on this compound in this context are emerging, research on its isomers and related derivatives provides valuable insights. For example, the solid-state crystal structure of the isomer 2,3,3',4'-tetramethylbiphenyl reveals that the molecules pack in a motif described as an "apparent dimerization." iucr.orgresearchgate.net This self-complementarity, driven by weak intermolecular C-H⋯π interactions, demonstrates how these molecules can self-organize. iucr.org Similarly, the crystal structure of a related dianhydride (a-BPDA) is governed by strong intermolecular interactions beyond simple van der Waals forces, highlighting the potential for directed assembly. researchgate.net
Future work will likely involve the strategic functionalization of the this compound core with groups capable of specific, directional interactions (e.g., hydrogen bonding, metal coordination). This could lead to the creation of novel liquid crystals, porous organic frameworks, and molecular machines where the tetramethylbiphenyl unit acts as a rigid, well-defined linker or rotor.
Interdisciplinary Research with Biological and Environmental Systems
The interaction of synthetic compounds with biological and environmental systems is a critical area of research. For this compound, studies are beginning to map its toxicological and environmental profile.
A key study compared the developmental toxicity of this compound (TMB) with several polychlorinated biphenyl (PCB) isomers in mice. oup.com The results were significant: whereas the tested PCBs showed toxicity, TMB showed no indications of maternal or developmental toxicity at the administered dose of 64 mg/kg/day. oup.com This suggests that the methylation pattern, in contrast to chlorination, may lead to a vastly different toxicological profile.
From an environmental perspective, the Global Harmonised System (GHS) of classification indicates that this compound is very toxic to aquatic life, with long-lasting effects. nih.gov It is noted to be insoluble in water and may have the potential to bioaccumulate. thermofisher.com
Furthermore, interdisciplinary research is exploring the biological activities of related hydroxylated biphenyls. For instance, 3,3',4,4'-Biphenyltetrol, the tetra-hydroxy analogue, has been investigated for its antioxidant properties and its potential to inhibit the aggregation of amyloid-β peptide, which is relevant to Alzheimer's disease research. This highlights a potential avenue for future research: exploring the biological activities of hydroxylated or otherwise functionalized derivatives of this compound.
Future research will undoubtedly continue to build on these findings, conducting more comprehensive environmental fate studies and exploring the potential for creating biologically active derivatives for therapeutic or diagnostic applications.
Q & A
Q. Methodological Approach :
- Use Dynamic Mechanical Analysis (DMA) to assess crosslink density and .
- Perform Thermogravimetric Analysis (TGA) in inert vs. oxidative atmospheres to differentiate between thermal and oxidative degradation mechanisms .
Advanced: What experimental strategies mitigate challenges in synthesizing s-TMBP derivatives (e.g., 4,4'-diamino-s-TMBP)?
Derivatization of s-TMBP (e.g., nitration followed by reduction to diaminos-TMBP) often faces issues like over-nitration or byproduct formation . Key strategies include:
- Stepwise Nitration : Use diluted HNO/HSO mixtures at 0–5°C to control reaction kinetics .
- Catalytic Hydrogenation : Employ Pd/C or Raney Ni under controlled H pressure to reduce nitro groups selectively .
Validation : Monitor reaction progress via HPLC or GC-MS to detect intermediates and optimize stoichiometry .
Basic: What are the key safety and regulatory considerations for handling s-TMBP in laboratory settings?
- Hazard Classification : s-TMBP derivatives (e.g., 4,4'-diamino-s-TMBP) are classified under UN 2796 (Class 6.1) due to toxicity risks. Use fume hoods and PPE (gloves, lab coats) .
- Regulatory Compliance : In the U.S., significant new uses (e.g., industrial-scale polymerization) require reporting under EPA TSCA §721.1800 .
Documentation : Maintain Safety Data Sheets (SDS) aligned with UN GHS Revision 8 , emphasizing first-aid measures for inhalation or dermal exposure .
Advanced: How does the electronic structure of s-TMBP influence its reactivity in cross-coupling reactions?
The electron-donating methyl groups at 3,3',4,4' positions increase electron density on the biphenyl ring, enhancing reactivity in Suzuki-Miyaura couplings but reducing electrophilic substitution rates. Computational studies (DFT) show that methyl substituents lower the HOMO-LUMO gap, favoring oxidative addition with Pd(0) catalysts .
Q. Experimental Design :
- Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.
- Characterize reaction products via F NMR if fluorinated aryl halides are employed .
Advanced: What methodologies address discrepancies in reported solubility parameters for s-TMBP?
s-TMBP’s solubility in polar solvents (e.g., DMF, THF) is often inconsistent due to polymorphism or residual synthesis byproducts. Standardize solubility testing via:
- Hansen Solubility Parameters (HSP) : Correlate solubility with solvent polarity (δ, δ, δ) .
- High-Throughput Screening : Use microplate readers to test solubility in solvent blends (e.g., DCM:MeOH gradients) .
Basic: What are the primary applications of s-TMBP in advanced material science?
- Polyimide Precursors : Oxidation of s-TMBP yields 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), a monomer for high-temperature-resistant polymers .
- Epoxy Nanocomposites : s-TMBP-derived resins enhance dielectric properties in microelectronics, achieving dielectric constants <3.0 at 1 MHz .
Advanced: How can computational modeling optimize s-TMBP-based polymer design?
Molecular Dynamics (MD) Simulations : Predict polymer chain packing and thermal expansion coefficients. For example, simulations of s-TMBP-POSS hybrids align with experimental DMA data, revealing improved rigidity at >5 wt% POSS .
Software Tools : Use Gaussian (DFT) for electronic structure analysis and Materials Studio for bulk property predictions .
Advanced: What strategies resolve spectral interference in characterizing s-TMBP mixtures with isomers?
Isomeric contamination (e.g., 2,2',6,6'-tetramethylbiphenyl) complicates NMR/FTIR analysis. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
